molecular formula C20H28N4O3S B2984427 N-(tert-butyl)-4-((quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide CAS No. 1797613-59-2

N-(tert-butyl)-4-((quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide

Cat. No. B2984427
CAS RN: 1797613-59-2
M. Wt: 404.53
InChI Key: WCOOIHPBEXDTAT-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide, also known as QL-IX-55, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various biomedical fields.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Structural Analysis and Crystallography The compound and its derivatives are utilized in the study of molecular structures, crystallography, and chemical bonding. For instance, the asymmetric unit analysis of related compounds shows the molecule's ability to form specific conformations and intermolecular hydrogen bonding, contributing to our understanding of molecular interactions and crystal engineering (Anthal et al., 2018).

Catalysis and Synthesis Derivatives of this compound serve as ligands in catalytic processes, such as rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating high catalytic activities and enantioselectivities. This application is crucial in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Medicinal Chemistry and Drug Design

Antimalarial Drug Development N-tert-butyl isoquine, a derivative, represents a novel antimalarial drug candidate. Its development involved optimizing chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, showing excellent activity against Plasmodium falciparum. This research highlights the potential of such compounds in addressing global health challenges (O’Neill et al., 2009).

Antipsychotic Agents Heterocyclic analogues, including those containing the quinoline moiety, have been explored for their potential as antipsychotic agents. These compounds exhibit affinity for dopamine and serotonin receptors, indicating their potential in treating psychiatric disorders (Norman et al., 1996).

Material Science

Synthesis of Heterocycles The compound plays a role in the synthesis of N-heterocycles, serving as a precursor or intermediate in the creation of structurally diverse piperidines, pyrrolidines, and azetidines. These heterocycles are key structural motifs in many natural products and therapeutically relevant compounds, showcasing the compound's utility in developing new materials and pharmaceuticals (Philip et al., 2020).

properties

IUPAC Name

N-tert-butyl-4-[(quinolin-8-ylsulfonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-20(2,3)23-19(25)24-12-9-15(10-13-24)14-22-28(26,27)17-8-4-6-16-7-5-11-21-18(16)17/h4-8,11,15,22H,9-10,12-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOOIHPBEXDTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-4-((quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide

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